molecular formula C14H9Cl2IN2OS B5149107 N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B5149107
M. Wt: 451.1 g/mol
InChI Key: HGBIBQWUDLADHF-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide is a chemical compound that belongs to the class of arylcarboxamides This compound is characterized by the presence of dichlorophenyl and iodinated benzamide groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide
  • 5-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]furan-2-carboxamide
  • N-{[(2,5-dichlorophenyl)carbamothioyl]amino}acetamide

Uniqueness

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and iodinated benzamide groups

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2IN2OS/c15-8-5-6-10(16)12(7-8)18-14(21)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIBQWUDLADHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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